molecular formula C11H10ClN3O4S B2813482 N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide CAS No. 887461-84-9

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

Cat. No. B2813482
CAS RN: 887461-84-9
M. Wt: 315.73
InChI Key: WRDFHBPWCKPBOG-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with two oxygen atoms (at the 2 and 4 positions), making it a 2,4-dioxopyrimidine. The 5 position of the pyrimidine ring is substituted with a sulfonamide group. The nitrogen of the sulfonamide group is further substituted with a 5-chloro-2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,4-dioxopyrimidine ring, the sulfonamide group, and the 5-chloro-2-methylphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the dioxo groups might be susceptible to reduction reactions, and the sulfonamide group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic 5-chloro-2-methylphenyl group could affect its solubility, while the dioxopyrimidine ring could influence its stability and reactivity .

Scientific Research Applications

Chemical Analysis and Biological Interactions

Research on Uracil-5-Tertiary Sulfonamides, related to the structure , utilized Computational Quantum Chemical (CQC) and pharmacokinetic studies. The study provided valuable insights into the chemical properties and biological interactions of these compounds, including spectrometric analyses and theoretical calculations (Gaurav & Krishna, 2021).

Immunotropic Activity

A study on N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide revealed insights into its immunotropic activity and structural changes in response to reactions with acids and bases. This study highlights the potential therapeutic applications of such compounds and their derivatives (Ryzhova et al., 2010).

Anticancer Activities

Research has also delved into the anticancer activities of pyrimidine derivatives, including those similar to N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide. A study synthesized and evaluated the anticancer properties of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, indicating significant antitumor activities in some derivatives (Asha et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with ethyl acetoacetate to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with urea to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Starting Materials": [ "5-chloro-2-methylbenzenesulfonamide", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzenesulfonamide is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate 5-chloro-2-methyl-3-oxobutanoic acid ethyl ester is then reacted with urea in the presence of a catalyst such as ammonium acetate to form N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS RN

887461-84-9

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(12)4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

WRDFHBPWCKPBOG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O

solubility

not available

Origin of Product

United States

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